1-bromo-1-ethynylcyclopropane
Description
Properties
CAS No. |
2763756-15-4 |
|---|---|
Molecular Formula |
C5H5Br |
Molecular Weight |
145 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Bromo 1 Ethynylcyclopropane and Precursors
Strategies for the Construction of the 1-Bromocyclopropane Scaffold
The formation of a 1-bromocyclopropane ring is a critical first phase. This can be accomplished through several distinct synthetic routes, including the addition of brominated carbenes to alkenes, direct halogenation of cyclopropane (B1198618) derivatives, or via radical and ionic pathways.
Carbene and Carbenoid-Mediated Cyclopropanation Approaches
Carbene and carbenoid chemistry offers a powerful method for forming the three-membered cyclopropane ring. These reactions involve the [2+1] cycloaddition of a carbene, or its metal-associated equivalent (a carbenoid), to an alkene.
One of the most well-known methods is the Simmons-Smith reaction , which typically uses diiodomethane (B129776) and a zinc-copper couple to generate an organozinc carbenoid (ICH₂ZnI). nrochemistry.comwikipedia.org This reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. nrochemistry.com While the classic Simmons-Smith reaction introduces a CH₂ group, modifications using bromo- or dibromo-methane can be employed. For instance, using dibromomethane (B42720) (CH₂Br₂) with diethylzinc (B1219324) (Et₂Zn) can generate a brominated carbenoid for cyclopropanation. wikipedia.org
Another common approach is the generation of dihalocarbenes from haloforms. For instance, treating bromoform (B151600) (CHBr₃) or chloroform (B151607) (CHCl₃) with a strong base like potassium tert-butoxide (t-BuOK) leads to deprotonation and subsequent α-elimination to form dibromocarbene (:CBr₂) or dichlorocarbene (B158193) (:CCl₂), respectively. researchgate.net These highly reactive carbenes readily add to alkenes to form 1,1-dihalocyclopropanes. researchgate.netfinechem-mirea.ru Starting with an appropriate alkene, this method yields a 1,1-dibromocyclopropane (B14071962), which can then be selectively reduced to the desired 1-bromocyclopropane. For example, 1,1-dibromocyclopropanes can be converted to monobromocyclopropanes in high yield by reaction with ethylmagnesium bromide catalyzed by titanium isopropoxide. rsc.org
Table 1: Examples of Carbene-Mediated Cyclopropanation
| Alkene Substrate | Reagents | Product | Key Feature | Reference(s) |
|---|---|---|---|---|
| Cyclohexene | CH₂I₂, Zn-Cu | Bicyclo[4.1.0]heptane | Classic Simmons-Smith cyclopropanation. | wikipedia.org |
| General Alkenes | Et₂Zn, CH₂I₂ | Substituted Cyclopropanes | Furukawa modification increases reactivity. | wikipedia.orgnih.gov |
| Various Alkenes | CHBr₃, KOt-Bu | 1,1-Dibromocyclopropanes | Generation of dibromocarbene for addition. | researchgate.net |
Halogenation of Cyclopropane Derivatives
Direct halogenation of a pre-existing cyclopropane ring offers an alternative route. However, the high ring strain of cyclopropane (approximately 27 kcal/mol) makes it susceptible to ring-opening reactions. chemguide.co.ukorganicchemistrytutor.com For example, the reaction of cyclopropane with bromine in the dark typically results in the formation of 1,3-dibromopropane (B121459) via an addition reaction that breaks the ring. chemguide.co.ukacs.org
To achieve substitution without ring-opening, specific conditions or substrates are necessary. Free-radical substitution can occur under UV light, analogous to the halogenation of alkanes, though ring-opening can remain a competing pathway. chemguide.co.uk A more controlled approach involves the halodecarboxylation of cyclopropanecarboxylic acids, a reaction often named after Hunsdiecker. acs.orgnih.gov In this method, the silver salt of cyclopropanecarboxylic acid is treated with bromine, leading to the formation of 1-bromocyclopropane with the expulsion of carbon dioxide. This method is advantageous as it provides a regioselective route to the desired product. acs.org The starting cyclopropanecarboxylic acid itself can be prepared through various established methods. google.com
Radical and Ionic Methods for Halocyclopropane Formation
Beyond the methods already discussed, other radical and ionic pathways can be considered for forming the 1-bromocyclopropane scaffold.
Radical halogenation of cyclopropane with bromine (Br₂) or N-bromosuccinimide (NBS) under UV light or with a radical initiator proceeds via a free-radical chain mechanism. chemguide.co.ukma.edu This involves three main stages: initiation (homolytic cleavage of Br₂ to form bromine radicals), propagation (hydrogen abstraction from cyclopropane to form a cyclopropyl (B3062369) radical, which then reacts with Br₂), and termination. ma.edu However, the reactivity of cyclopropane often leads to a mixture of products, including ring-opened compounds, making it less ideal for clean, high-yield synthesis. chemguide.co.ukmsu.edu
Ionic methods for halogenating cyclopropanes are often dominated by electrophilic addition mechanisms that result in ring cleavage. acs.org For instance, the polar addition of bromine to cyclopropane is believed to proceed through a concerted process or a two-step mechanism involving a bromonium ion-like intermediate, ultimately leading to 1,3-dibromopropane. acs.org While direct ionic "corner bromination" without ring opening has been investigated, it is not a common synthetic strategy. acs.org A more synthetically viable approach relies on the manipulation of functionalized cyclopropanes, such as the reduction of 1,1-dibromocyclopropanes, which are readily accessible via carbene chemistry as described previously. rsc.org
Methodologies for Ethynyl (B1212043) Moiety Introduction
Once the 1-bromocyclopropane scaffold or a suitable precursor like 1,1-dibromocyclopropane is obtained, the final step is the introduction of the ethynyl group (–C≡CH). This can be achieved through nucleophilic substitution or modern cross-coupling reactions.
Nucleophilic Substitution Reactions on Halogenated Cyclopropanes
The introduction of an ethynyl group via nucleophilic substitution can be envisioned using an acetylide anion as the nucleophile. Acetylides, formed by deprotonating terminal alkynes with a strong base like sodium amide (NaNH₂), are potent nucleophiles. masterorganicchemistry.comyoutube.com However, a direct Sₙ2 reaction on 1-bromocyclopropane is difficult due to the high s-character of the C-Br bond and increased steric hindrance.
A more effective strategy involves using a gem-dihalocyclopropane (e.g., 1,1-dibromocyclopropane) as the starting material. Reaction of a gem-dihalocyclopropane with a strong base can lead to dehydrohalogenation, forming a 1-halocyclopropene intermediate. thieme-connect.com This strained intermediate can then potentially undergo addition by a nucleophile. Alternatively, treatment of 1,1-dibromocyclopropanes with organolithium reagents like phenyllithium (B1222949) can induce a lithium-halogen exchange, followed by elimination of lithium bromide to form a highly reactive cyclopropylidene carbene, which can rearrange to form allene. stackexchange.com A more controlled approach for ethynylation might involve a sequence of elimination and substitution reactions under specific conditions to favor the desired product over rearrangement pathways. The reaction of acetylide anions with primary alkyl halides is a standard method for C-C bond formation, but their reaction with secondary or sterically hindered halides often leads to elimination instead of substitution. masterorganicchemistry.comlibretexts.org
Transition Metal-Catalyzed Coupling Reactions for Ethynyl Introduction
Transition metal-catalyzed cross-coupling reactions represent a powerful and versatile method for forming C-C bonds, including the attachment of an ethynyl group to a cyclopropyl ring. nih.govresearchgate.net The Sonogashira coupling is the premier reaction for this transformation. wikipedia.orglibretexts.org This reaction typically involves the coupling of a vinyl or aryl halide with a terminal alkyne, catalyzed by a palladium complex (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base. organic-chemistry.orgnih.gov
To synthesize 1-bromo-1-ethynylcyclopropane, a plausible route would involve a Sonogashira coupling between a 1,1-dihalocyclopropane (like 1,1-dibromocyclopropane) and a protected alkyne such as trimethylsilylacetylene. The reaction would selectively couple at one of the C-Br positions. Subsequent deprotection of the silyl (B83357) group would reveal the terminal ethynyl moiety. The Sonogashira reaction is known for its mild conditions and high tolerance for various functional groups, making it a highly reliable method. wikipedia.org More recent developments include copper-free Sonogashira protocols. nih.gov There are also reports of copper-catalyzed enantioconvergent cross-coupling of racemic cyclopropyl halides with terminal alkynes, highlighting the advancements in this area. sustech.edu.cn
Table 2: Key Features of Sonogashira Coupling
| Component | Typical Examples | Role in Reaction | Reference(s) |
|---|---|---|---|
| Halide Substrate | Aryl, vinyl, or alkyl halides (iodides, bromides, triflates) | Electrophile; provides the R- group to be coupled. | wikipedia.orgorganic-chemistry.org |
| Alkyne Substrate | Terminal alkynes (e.g., phenylacetylene, trimethylsilylacetylene) | Nucleophile source (after deprotonation). | libretexts.org |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ | Facilitates oxidative addition and reductive elimination cycle. | wikipedia.orgyoutube.com |
| Copper(I) Co-catalyst | CuI | Activates the alkyne by forming a copper acetylide intermediate. | libretexts.orgyoutube.com |
| Base | Amines (e.g., Et₃N, piperidine, Et₂NH) | Deprotonates the terminal alkyne and neutralizes HX byproduct. | wikipedia.org |
Optimization of Synthetic Routes
The optimization of synthetic pathways to this compound is critical for maximizing efficiency and achieving the desired product purity. Key areas of focus include enhancing reaction yields, improving selectivity, and controlling the stereochemistry of the cyclopropane ring.
Strategies to improve yield and selectivity in the synthesis of this compound often draw from established methods in cyclopropane chemistry. One plausible approach involves the cyclopropanation of a suitable precursor, such as a bromo-substituted alkyne, using a carbene or carbenoid reagent.
The choice of reaction conditions and reagents is paramount. For instance, in related syntheses of substituted cyclopropanes, the use of phase-transfer catalysis has been shown to enhance yields by facilitating the transfer of reactants between immiscible phases. The selection of the base is also crucial; sterically hindered bases can favor the desired cyclopropanation pathway over potential side reactions like elimination.
In the context of carbene chemistry, the generation of the carbene species can be optimized. Metal-catalyzed decomposition of diazo compounds is a common method for generating carbenes for cyclopropanation. acs.org The choice of metal catalyst, such as rhodium or copper complexes, can significantly influence both yield and selectivity. For example, rhodium catalysts are often highly effective for the cyclopropanation of alkynes. acs.org
A hypothetical optimization of a key synthetic step for this compound is presented in the table below, based on analogous transformations.
| Entry | Carbene Precursor | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Dibromomethane | None | n-BuLi | THF | -78 to 0 | 45 |
| 2 | Bromoform | None | KOt-Bu | DCM | 0 | 62 |
| 3 | N-bromosuccinimide/Acetylene | Pd(OAc)2 | K2CO3 | DMF | 25 | 75 |
| 4 | Dibromomethane | Rh2(esp)2 | DBU | Toluene | 80 | 88 |
This table is a hypothetical representation based on analogous chemical reactions and is intended for illustrative purposes.
While this compound itself is achiral, the principles of stereochemical control are crucial when considering the synthesis of substituted derivatives or when the cyclopropane ring is incorporated into a larger, chiral molecule. The synthesis of 1,1-disubstituted cyclopropanes can often generate stereoisomers if other chiral centers are present in the molecule.
The control of stereochemistry in cyclopropanation reactions is a well-developed field. The use of chiral catalysts is a primary strategy for achieving enantioselective cyclopropanation. nih.gov These catalysts, often based on transition metals complexed with chiral ligands, can create a chiral environment around the reacting species, favoring the formation of one enantiomer over the other.
For instance, palladium-catalyzed cyclopropanation of 1,1-diborylalkenes has been shown to proceed with high stereoselectivity. nih.govacs.org This methodology could potentially be adapted for the synthesis of chiral derivatives of this compound. The choice of chiral ligand is critical, with various bidentate phosphine (B1218219) ligands and bis(oxazoline) ligands being commonly employed.
Biocatalysis offers another powerful tool for stereocontrol. Engineered enzymes, such as myoglobin-based carbene transferases, have been used for the highly stereoselective synthesis of nitrile-substituted cyclopropanes. rochester.edu This approach provides an environmentally friendly and highly selective alternative to traditional chemical catalysis.
The substrate itself can also influence stereochemistry. In intramolecular cyclopropanations, the stereochemistry of the starting material can direct the stereochemical outcome of the cyclopropane ring formation.
The following table illustrates the impact of different chiral catalysts on the enantiomeric excess (e.e.) of a model cyclopropanation reaction, highlighting the potential for stereochemical control.
| Entry | Catalyst System | Ligand | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e., %) |
|---|---|---|---|---|
| 1 | Rh2(OAc)4 | None | 1:1 | 0 |
| 2 | Cu(OTf)2 | (S)-BOX | >95:5 | 92 |
| 3 | Pd(OAc)2 | (R)-BINAP | >95:5 | 85 |
| 4 | Engineered Myoglobin (B1173299) | - | >99:1 | >99 |
This table is a hypothetical representation based on analogous chemical reactions and is intended for illustrative purposes.
Reactivity Profiles and Mechanistic Investigations of 1 Bromo 1 Ethynylcyclopropane
Reactivity of the Cyclopropyl (B3062369) C-Br Bond
The carbon-bromine bond in 1-bromo-1-ethynylcyclopropane is the focal point for several key reaction pathways, including nucleophilic substitution, elimination, and radical reactions. The high s-character of the C-Br bond, a consequence of the cyclopropyl ring's geometry, significantly influences its reactivity compared to acyclic haloalkanes.
Nucleophilic Substitution Pathways (SN1, SN2, SN2')
Nucleophilic substitution reactions on cyclopropyl halides are generally disfavored. The SN2 mechanism, which requires backside attack of the nucleophile, is sterically hindered by the rigid ring structure. youtube.com Furthermore, the transition state for an SN2 reaction would involve an unfavorable pentacoordinate carbon atom within the strained ring.
The SN1 pathway is also energetically unfavorable due to the high instability of the resulting cyclopropyl cation. youtube.com This cation cannot achieve the ideal planar geometry of a typical carbocation, and the inherent ring strain is exacerbated by the positive charge.
While direct SN1 and SN2 reactions are unlikely, an SN2' pathway, involving nucleophilic attack at the triple bond with concurrent displacement of the bromide, could be a plausible alternative, although specific studies on this compound are limited. Theoretical studies on related cyclopropenyl halides suggest that various attack trajectories, including σ-attack (akin to SN2) and π-attack (related to SN2'), have different activation barriers depending on the halide. iitk.ac.inlumenlearning.com
| Pathway | Feasibility on Cyclopropyl Halides | Mechanistic Features |
| SN1 | Highly Unfavorable | Involves a high-energy, non-planar cyclopropyl cation. |
| SN2 | Highly Unfavorable | Steric hindrance to backside attack and transition state strain. |
| SN2' | Potentially Plausible | Nucleophilic attack on the π-system of the ethynyl (B1212043) group. |
Elimination Reactions Leading to Cyclopropenes and Ring-Opened Products
The treatment of this compound with a base can lead to the elimination of hydrogen bromide (HBr). mgscience.ac.in This reaction can proceed through an E1 or E2 mechanism, though the E2 pathway is generally more common for cyclopropyl halides when a strong, non-nucleophilic base is used. lumenlearning.commasterorganicchemistry.com The elimination of HBr from this compound would be expected to yield ethynylcyclopropene, a highly strained and reactive intermediate.
Under certain conditions, particularly with stronger bases or at higher temperatures, elimination reactions can be accompanied by ring-opening of the cyclopropane (B1198618) moiety. This is driven by the release of the significant ring strain (approximately 27 kcal/mol). The specific products of such ring-opening reactions would depend on the reaction conditions and the subsequent rearrangement pathways of the resulting intermediates.
| Reaction Type | Expected Product(s) | Key Conditions |
| β-Elimination (E2) | Ethynylcyclopropene | Strong, non-nucleophilic base. |
| Elimination with Ring Opening | Various acyclic products | Stronger bases, higher temperatures. |
Radical Reactions Involving Bromine Atom Abstraction
The C-Br bond in this compound can undergo homolytic cleavage to generate a cyclopropyl radical. This can be initiated by radical initiators or photochemically. Once formed, the 1-ethynylcyclopropyl radical can participate in a variety of radical reactions.
One significant pathway for cyclopropyl radicals is ring-opening, which is a rapid and often irreversible process driven by the relief of ring strain. beilstein-journals.org In the case of the 1-ethynylcyclopropyl radical, ring-opening would lead to a highly reactive vinyl radical intermediate. Recent studies have shown that bromine radicals can add to ethynylcyclopropanes, initiating a ring-opening to form an allenyl intermediate, which can then undergo further reactions such as cycloadditions. nih.gov
Reactivity of the Ethynyl Group
The carbon-carbon triple bond of the ethynyl group in this compound is a site of high electron density, making it susceptible to attack by electrophiles. It can also undergo nucleophilic addition, particularly when activated by suitable reagents.
Electrophilic Addition Reactions to the Triple Bond
The ethynyl group readily undergoes electrophilic addition reactions. For example, the addition of halogens like bromine (Br₂) would be expected to proceed through a cyclic bromonium ion intermediate, leading to the formation of a di- or tetra-bromo substituted cyclopropane derivative. lumenlearning.com The regioselectivity of the addition would be influenced by the electronic effects of the cyclopropyl ring and the bromine atom.
Hydrohalogenation (addition of HX) would also be expected to occur, with the regioselectivity following Markovnikov's rule, where the hydrogen atom adds to the carbon atom of the triple bond that is already bonded to a hydrogen atom. However, given the substitution pattern of the ethynyl group in this compound, this would result in the halogen adding to the terminal carbon of the original triple bond.
| Reagent | Expected Product | Mechanistic Notes |
| Br₂ | 1-Bromo-1-(1,2-dibromoethenyl)cyclopropane | Proceeds via a cyclic bromonium ion intermediate. |
| HBr | 1-Bromo-1-(2-bromoethenyl)cyclopropane | Follows Markovnikov's rule. |
Nucleophilic Addition Reactions to the Triple Bond
While less common than electrophilic addition for unactivated alkynes, nucleophilic addition to the ethynyl group of this compound can occur, especially with strong nucleophiles or under catalytic conditions. bham.ac.uk For instance, the conjugate addition of organocuprates or other soft nucleophiles could potentially occur, leading to the formation of vinylcyclopropane derivatives. The presence of the bromine atom might influence the stereoselectivity of such additions.
Cycloaddition Reactions (e.g., [2+1], [2+2], [4+2])
The ethynyl group in this compound serves as a competent dienophile or dipolarophile in cycloaddition reactions. The strain of the cyclopropane ring can influence the reactivity of the adjacent alkyne. While specific studies on this compound are not extensively documented, the reactivity of similar alkynyl compounds in cycloadditions is well-established.
The alkyne can participate in [2+1], [2+2], and [4+2] cycloadditions. For instance, in a Diels-Alder ([4+2]) reaction, the ethynyl group can react with a diene to form a six-membered ring. The presence of the electron-withdrawing bromo and cyclopropyl groups can enhance the dienophilic character of the alkyne.
Furthermore, 1,3-dipolar cycloadditions represent a significant class of reactions for alkynes. chim.it In these reactions, a 1,3-dipole (such as an azide or a nitrile oxide) reacts with the alkyne (the dipolarophile) to form a five-membered heterocyclic ring. The high reactivity of strained alkynes in these cycloadditions is a known phenomenon.
| Cycloaddition Type | Reactant Partner | Potential Product Skeletons |
| [4+2] (Diels-Alder) | Conjugated Diene | Substituted Cyclohexadienes |
| [3+2] (1,3-Dipolar) | Azide, Nitrone, Nitrile Oxide | Triazoles, Isoxazoles, Oxazoles |
| [2+2] | Alkene (photochemical) | Bicyclo[2.2.0]hexene derivatives |
| [2+1] | Carbene | Bicyclo[1.1.0]butane derivatives |
Transition Metal-Catalyzed Transformations of the Alkyne
The bromoalkyne functionality of this compound is a versatile handle for a wide array of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov The general utility of alkynyl halides in such transformations has been extensively reviewed. nih.gov
Common transition metal-catalyzed reactions involving bromoalkynes include:
Sonogashira Coupling: This palladium- and copper-cocatalyzed reaction couples a terminal alkyne with an aryl or vinyl halide. In the context of this compound, the bromoalkyne would react with a terminal alkyne in an "inverse" Sonogashira coupling.
Suzuki Coupling: A palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide. This compound could potentially couple with various organoboron reagents.
Stille Coupling: This reaction involves the coupling of an organotin compound with an organic halide, catalyzed by palladium.
Cadiot-Chodkiewicz Coupling: This copper-catalyzed reaction couples a terminal alkyne with a 1-haloalkyne to produce an unsymmetrical diacetylene.
The table below summarizes representative conditions for these coupling reactions with analogous bromoalkynes.
| Coupling Reaction | Catalyst System | Coupling Partner | General Product |
| Suzuki-Miyaura | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Arylboronic acid | Aryl-substituted alkyne |
| Stille | Pd catalyst (e.g., Pd(PPh₃)₄) | Organostannane | Stannyl-substituted alkyne |
| Inverse Sonogashira | Pd catalyst, Cu(I) cocatalyst, Base | Terminal alkyne | Unsymmetrical diyne |
| Cadiot-Chodkiewicz | Cu(I) salt, Base | Terminal alkyne | Unsymmetrical diyne |
Interplay of Bromine and Ethynyl Substituents on Reactivity
The reactivity of this compound is significantly influenced by the electronic and steric interplay between the bromine atom, the ethynyl group, and the cyclopropane ring.
Electronic Effects:
Inductive Effects: Both the bromine atom and the sp-hybridized carbons of the ethynyl group are strongly electron-withdrawing. This inductive withdrawal of electron density polarizes the molecule, making the acetylenic protons (if any were present) more acidic and the carbon atoms of the alkyne more electrophilic.
Resonance Effects: The bromine atom has lone pairs of electrons that can be donated through resonance, but this effect is generally weaker than its inductive withdrawal, especially when attached to an sp-hybridized carbon.
Ring Strain: The cyclopropane ring has significant σ-character in its C-C bonds, which can conjugate with adjacent π-systems. This can influence the electronic properties and reactivity of the ethynyl group.
The combination of these effects makes the bromoalkyne moiety a versatile functional group. The electron-deficient nature of the alkyne enhances its reactivity as a dipolarophile in cycloaddition reactions. The polarization of the C-Br bond is crucial for its participation in transition metal-catalyzed cross-coupling reactions, facilitating oxidative addition to a low-valent metal center.
Steric Effects:
The cyclopropyl group, while small, provides a degree of steric hindrance around the alkyne. This can influence the regioselectivity and stereoselectivity of reactions. For example, in an addition reaction to the alkyne, the incoming reagent may preferentially attack from the side opposite to the cyclopropyl ring. The steric bulk of the substituents on the other reactant will also play a critical role in determining the reaction outcome. Computational studies can be employed to quantify these steric interactions and predict their impact on transition state energies. nih.gov
Applications of 1 Bromo 1 Ethynylcyclopropane in Advanced Organic Synthesis
As a Versatile Building Block for Complex Architectures
The bifunctional nature of 1-bromo-1-ethynylcyclopropane could theoretically allow for its use in the construction of intricate molecular frameworks, including spirocyclic, fused, and bridged ring systems.
Spirocycles, which contain two rings connected by a single common atom, could potentially be synthesized using this compound. One hypothetical approach would involve a Sonogashira coupling of the ethynyl (B1212043) group with a suitable partner that also contains a nucleophilic or electrophilic center. Subsequent intramolecular cyclization onto the cyclopropane (B1198618) ring or a derivative thereof could lead to the formation of a spirocyclic system. The cyclopropane ring itself could act as a precursor to a larger ring through ring-opening reactions, thereby generating more complex spirocyclic structures.
The construction of fused and bridged ring systems often relies on cycloaddition reactions or intramolecular bond formations. The ethynyl group of this compound could participate as a dienophile or a dipolarophile in cycloaddition reactions. For instance, a Diels-Alder reaction with a diene could yield a cycloadduct that, upon further intramolecular reactions involving the bromo- and cyclopropyl (B3062369) groups, could be transformed into a fused or bridged bicyclic system. The inherent strain of the cyclopropane ring could also be exploited in transition-metal-catalyzed "cut-and-sew" reactions to generate novel polycyclic architectures. uq.edu.au
Precursor for Reactive Intermediates
The structure of this compound is well-suited for the generation of highly reactive intermediates that can be trapped in situ to form a variety of products.
One of the most intriguing potential applications of this compound is as a precursor to cyclopropyne, a highly strained and reactive cycloalkyne. Treatment with a strong, non-nucleophilic base could, in principle, induce the elimination of hydrogen bromide, leading to the transient formation of cyclopropyne. This intermediate could then undergo in-situ trapping with various reagents, such as dienes in [2+2] or [4+2] cycloaddition reactions, to afford complex polycyclic products.
The gem-dihalo cyclopropane moiety is a known precursor to cyclopropylidene carbenes. While this compound is not a gem-dihalo compound, it shares some structural similarities. It is conceivable that under specific reaction conditions, perhaps involving organometallic reagents, it could serve as a precursor to a cyclopropylidene-like carbenoid. Such an intermediate would be highly reactive and could participate in a range of transformations, including cyclopropanations of alkenes and C-H insertion reactions.
Role in Natural Product Synthesis and Analogs
Cyclopropane rings are found in a variety of biologically active natural products. researchgate.net The unique substitution pattern of this compound could make it a valuable building block in the total synthesis of such compounds or their analogs. The ethynyl group provides a handle for carbon-carbon bond formation through reactions like the Sonogashira, Glaser, or Cadiot-Chodkiewicz couplings, allowing for the introduction of complex side chains. The bromo-substituted cyclopropane ring could be a key element for subsequent stereocontrolled functionalization or for participating in ring-expansion or rearrangement reactions to construct larger ring systems present in natural product targets.
Computational and Theoretical Chemistry Studies
Electronic Structure and Bonding Analysis
The electronic structure of 1-bromo-1-ethynylcyclopropane is particularly interesting due to the combination of a highly strained three-membered ring, a π-rich ethynyl (B1212043) group, and an electronegative bromine atom.
The bonding in the cyclopropane (B1198618) ring deviates significantly from that of typical alkanes. The geometric constraint of the three-membered ring forces the C-C-C bond angles to be approximately 60°, a large deviation from the ideal sp³ tetrahedral angle of 109.5°. To accommodate this strain, the carbon atoms in the ring adopt a hybridization with increased p-character in the C-C bonds. This is often described by the Walsh or Bent Bond (Coulson-Moffitt) models.
According to these models, the C-C bonding orbitals have a high degree of p-character, leading to "banana bonds" where the electron density is concentrated outside the direct internuclear axis. Computational studies on various cyclopropane derivatives confirm that the C-C bonds exhibit hybridization of approximately sp⁵, while the C-H bonds have a corresponding increase in s-character (around sp²). researchgate.netbluffton.edu This rehybridization makes the cyclopropyl (B3062369) group electronically similar to a double bond in some respects, capable of donating electron density to adjacent π-systems.
The ethynyl group features two sp-hybridized carbon atoms forming a linear C≡C triple bond. The sp-hybridized carbon attached to the cyclopropane ring is more electronegative than a standard sp³ carbon, influencing the local electronic environment. The bromine atom, being highly electronegative, is attached to the same apical carbon, further withdrawing electron density through the sigma bond.
Table 1: Hybridization Characteristics in this compound
| Moiety | Atom(s) | Hybridization State | Key Features |
| Cyclopropane Ring | Ring Carbons (C-C bonds) | ~sp⁵ | High p-character, "bent" or "banana" bonds. |
| Apical Carbon (C-Br, C-C≡) | ~sp² | Increased s-character due to electronegative substituents. | |
| Ring Carbons (C-H bonds) | ~sp² | Increased s-character, stronger C-H bonds. | |
| Ethynyl Group | C≡C Carbons | sp | Linear geometry, high s-character. |
The distribution of electron density in this compound is highly polarized. The primary cause of this polarization is the large electronegativity of the bromine atom, which induces a significant dipole moment by drawing electron density away from the apical carbon atom to which it is attached. This makes the apical carbon atom electrophilic.
Theoretical studies on substituted cyclopropanes show that electronegative substituents pull the valence sphere of the attached carbon, deshielding its nucleus. smu.edu This effect is prominent in this compound. Furthermore, the sp-hybridized carbon of the ethynyl group is inherently more electronegative than an sp³ carbon, contributing to the electron withdrawal from the cyclopropane ring.
These inductive withdrawal effects are counterbalanced to some extent by the potential for the cyclopropane ring to act as a σ-donor, feeding electron density into the substituent groups. The net effect is a complex electronic landscape where the C-Br bond is highly polarized, the apical carbon is electron-deficient, and the ethynyl group contributes to this electron deficiency while also providing a region of high π-electron density. This intricate charge distribution is critical in determining the molecule's reactivity towards nucleophiles and electrophiles.
Conformational Analysis of the Cyclopropane and Ethynyl Moieties
Conformational analysis studies the different spatial arrangements of a molecule due to bond rotations. chemistrysteps.com For this compound, the analysis is relatively straightforward.
The cyclopropane ring itself is a rigid, planar triangle. libretexts.org Its structure is essentially locked, meaning there are no significant conformational isomers (like the chair and boat forms of cyclohexane) for the ring itself.
The two primary conformations would be:
Staggered (or Bisected) Conformation: Where the ethynyl C-H bond is positioned exactly between the two vicinal C-C bonds of the cyclopropane ring. This is generally the lower-energy conformation as it minimizes steric and torsional strain.
Eclipsed Conformation: Where the ethynyl C-H bond is aligned with one of the adjacent C-C bonds of the ring. This conformation is typically higher in energy due to increased torsional repulsion between the bonding electrons.
The energy difference between these conformers is expected to be small, and at room temperature, the molecule would likely undergo rapid rotation between them.
Reaction Pathway Modeling and Energetics
Modeling reaction pathways allows for the prediction of how a molecule will behave in a chemical reaction, including the identification of transient species like transition states and intermediates and the energetic factors that govern the reaction rate and outcome. webassign.net
The structure of this compound suggests several potential reaction pathways, each with distinct transition states and intermediates.
Nucleophilic Substitution (Sₙ1/Sₙ2): The C-Br bond is a likely site for nucleophilic attack. An Sₙ2-type reaction would proceed through a single, high-energy transition state with a trigonal bipyramidal geometry at the apical carbon. An Sₙ1-type reaction would involve the formation of a reaction intermediate , specifically a 1-ethynylcyclopropyl carbocation. This carbocation would be relatively unstable due to the ring strain and the electronegativity of the sp-hybridized carbon, though it could be a plausible intermediate under certain conditions.
Elimination Reactions: Although there are no protons on the adjacent carbon, elimination reactions involving the formation of a cyclopropene (B1174273) derivative are theoretically possible but would be highly strained and are generally not a favored pathway.
Ring-Opening Reactions: Given the significant ring strain of the cyclopropane ring (approximately 27 kcal/mol), reactions that lead to its opening are common. masterorganicchemistry.com For instance, reaction with bromine can lead to the opening of the cyclopropane ring. nih.gov Such reactions would proceed through transition states where one of the C-C bonds of the ring is partially broken, leading to a more stable, acyclic intermediate.
The kinetics and thermodynamics of reactions involving this compound are heavily influenced by its unique structural features.
Kinetics: The rate of a reaction is determined by its activation energy (ΔG‡), the energy difference between the reactants and the highest-energy transition state. libretexts.org For a substitution reaction, the activation energy would be influenced by the stability of the transition state or any carbocation intermediate. The presence of the electron-withdrawing ethynyl group might destabilize a developing positive charge in an Sₙ1 pathway, potentially slowing it down relative to other alkyl halides.
Table 2: Estimated Energetic Factors for Reactions of this compound
| Energetic Factor | Typical Value / Influence | Relevance to Reactivity |
| Cyclopropane Ring Strain | ~27 kcal/mol | Provides a strong thermodynamic driving force for ring-opening reactions. |
| C-Br Bond Enthalpy | ~70 kcal/mol | Relatively weak C-Halogen bond, making Br a good leaving group in substitution/elimination. |
| C≡C Pi Bond Strength | High | The triple bond is unlikely to react unless under specific conditions (e.g., hydrogenation, addition). |
Spectroscopic Property Prediction through Quantum Chemical Methods
The prediction of spectroscopic properties of molecules through quantum chemical methods has become an indispensable tool in modern chemistry, offering insights that complement and guide experimental work. For the compound 1-brotmo-1-ethynylcyclopropane, a detailed computational study would be invaluable for characterizing its structure and spectroscopic signatures. However, a comprehensive search of the scientific literature reveals a notable absence of specific published research focused on the quantum chemical prediction of the spectroscopic properties of this particular molecule.
In the absence of specific data for this compound, this section will outline the established quantum chemical methodologies that would be employed for such a study. These methods are routinely used to predict a variety of spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts, and vibrational frequencies from Infrared (IR) and Raman spectroscopy.
General Methodologies for Spectroscopic Prediction
The standard approach for predicting spectroscopic properties involves a multi-step computational process. Initially, the molecular geometry of the compound is optimized to find its most stable conformation(s). This is typically achieved using Density Functional Theory (DFT) methods, which offer a good balance between accuracy and computational cost. Common functionals used for geometry optimization include B3LYP, often paired with a basis set such as 6-31G(d). clearsynth.com
Following geometry optimization, the spectroscopic properties are calculated at a higher level of theory or with a more specialized basis set to achieve greater accuracy. It is crucial to compare these theoretical predictions with experimental data whenever possible to validate the computational model.
Prediction of NMR Spectra
The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structure elucidation. rsc.orgchemscene.com The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors, which are then converted to chemical shifts. researchgate.net The choice of the DFT functional and basis set is critical for obtaining accurate NMR predictions. For instance, the WP04 functional has been shown to provide accurate ¹H chemical shift predictions when used with a large basis set like 6-311++G(2d,p) and a solvent model, such as the Polarizable Continuum Model (PCM), if the experiment is conducted in solution. clearsynth.com
A general workflow for predicting NMR spectra would involve:
A conformational search to identify all low-energy conformers.
Geometry optimization of each conformer using a method like B3LYP/6-31G(d).
Calculation of NMR shielding constants for each conformer using a higher-level method, for example, WP04/6-311++G(2d,p) with a PCM for the appropriate solvent.
Averaging the chemical shifts of the conformers based on their Boltzmann population distribution.
Applying a linear correction to the calculated shifts based on a comparison between the calculated and experimental shifts of a reference compound, often tetramethylsilane (B1202638) (TMS).
Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
As no specific literature data is available, the following table is a hypothetical representation of what a computational study might produce. The values are for illustrative purposes only and are not based on actual calculations.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C(Br) | ||
| C(C≡CH) | ||
| C≡CH | ||
| CH (cyclopropyl) | ||
| CH₂ (cyclopropyl) |
Prediction of Vibrational Spectra (IR and Raman)
Quantum chemical calculations are also extensively used to predict vibrational frequencies, which correspond to the peaks observed in IR and Raman spectra. researchgate.netresearchgate.net These calculations are typically performed after geometry optimization and involve the computation of the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes.
For accurate predictions, especially for molecules with significant anharmonicity, methods beyond the simple harmonic approximation are necessary. rsc.org Second-order vibrational perturbation theory (VPT2) is a common method to account for anharmonic effects. nih.gov The choice of DFT functional and basis set also impacts the accuracy of the predicted frequencies. For example, the B3LYP functional with the 6-311++G(d,p) basis set is a common choice. researchgate.net The calculated harmonic frequencies are often scaled by an empirical factor to better match experimental values.
Table 2: Hypothetical Predicted Vibrational Frequencies for this compound
This table illustrates the type of data that would be generated from a computational study of the vibrational spectra of this compound. The assignments are based on the expected vibrational modes for this structure. These values are purely illustrative.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted IR Intensity (km/mol) | Predicted Raman Activity (Å⁴/amu) |
| C≡C-H stretch | |||
| C≡C stretch | |||
| C-H stretch (cyclopropyl) | |||
| CH₂ wag (cyclopropyl) | |||
| C-Br stretch |
Advanced Methodologies and Techniques in 1 Bromo 1 Ethynylcyclopropane Research
Flow Chemistry Applications in Synthesis and Reactivity Studies
The synthesis and subsequent reactions of highly reactive or unstable intermediates, such as those that can be generated from 1-bromo-1-ethynylcyclopropane, can greatly benefit from the precise control offered by flow chemistry. Continuous-flow systems allow for superior control over reaction parameters such as temperature, pressure, and reaction time compared to traditional batch processes. amt.ukcontractpharma.com This is particularly advantageous for managing exothermic reactions or handling hazardous reagents, which are pertinent considerations for strained and functionalized small rings. contractpharma.com
For a compound like this compound, flow chemistry could enable safer and more efficient synthesis. For instance, halogenation reactions, a key step in the potential synthesis of such a molecule, are well-suited for flow reactors. amt.uk Furthermore, subsequent transformations of the bromoalkyne group, such as cross-coupling reactions, could be optimized in flow to improve yields and minimize the formation of byproducts. The ability to rapidly screen reaction conditions by altering flow rates and reagent concentrations makes this technology a powerful tool for process development.
While specific studies detailing the flow synthesis of this compound are not yet prominent in the literature, the general applicability of flow chemistry to similar chemical motifs is well-established. The data below illustrates typical parameters that can be controlled in flow chemistry for related transformations.
Table 1: Representative Parameters for Flow Chemistry Optimization
| Parameter | Range | Significance in Synthesis |
|---|---|---|
| Flow Rate | 0.1 - 10 mL/min | Controls residence time and reaction duration. |
| Temperature | -78 to 200 °C | Enables precise control over reaction kinetics and selectivity. |
| Pressure | 1 - 100 bar | Allows for the use of low-boiling point reagents and solvents. |
| Reagent Concentration | 0.01 - 1 M | Facilitates rapid optimization of reaction stoichiometry. |
In Situ Spectroscopic Monitoring for Mechanistic Insight
Understanding the reaction mechanisms of a strained and polyfunctional molecule like this compound is crucial for controlling its reactivity. In situ spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, are invaluable for observing reactive intermediates and tracking reaction progress in real-time without the need for quenching and sampling. This is particularly important for reactions involving transient species that might not be detectable by conventional offline analysis.
For example, in the study of reactions involving this compound, in situ spectroscopy could provide direct evidence for the formation of key intermediates, such as organometallic species in cross-coupling reactions or strained transition states. A 2025 study highlighted the use of in situ spectroscopy to gain insights into reactions involving distonic radical cation intermediates in cyclopropane-containing species, demonstrating the power of this technique to elucidate complex mechanisms. acs.org
Table 2: Application of In Situ Spectroscopy in Reaction Analysis
| Spectroscopic Technique | Information Gained | Relevance to this compound |
|---|---|---|
| In Situ NMR | Identification of intermediates, determination of reaction kinetics. | Elucidation of pathways in coupling or rearrangement reactions. |
| In Situ FTIR | Monitoring of functional group transformations. | Tracking the consumption of the alkyne or changes at the C-Br bond. |
| In Situ Raman | Complementary vibrational information to FTIR, especially for symmetric bonds. | Observing changes in the cyclopropane (B1198618) ring structure. |
High-Throughput Screening for Reaction Discovery and Optimization
High-throughput screening (HTS) is a powerful strategy for accelerating the discovery of new reactions and optimizing existing ones by rapidly evaluating a large number of reaction conditions in parallel. acs.orgunchainedlabs.com For a versatile building block like this compound, HTS can be employed to explore a wide range of catalysts, ligands, solvents, and other additives for reactions such as Sonogashira, Suzuki, or other cross-coupling reactions. acs.org
The process typically involves setting up a large array of small-scale reactions in well plates, followed by rapid analysis, often using techniques like mass spectrometry. acs.org This approach allows for the efficient identification of "hits" – promising reaction conditions that can then be further optimized. A 2011 report by Hartwig and Robbins detailed a method for screening thousands of experiments to discover new coupling reactions, a technique directly applicable to exploring the reactivity of haloalkynes. acs.org
While specific HTS studies on this compound have not been extensively reported, the general workflow for such an investigation is well-defined.
Table 3: High-Throughput Screening Workflow for Cross-Coupling Reactions
| Step | Description | Key Variables for this compound |
|---|---|---|
| 1. Library Design | Selection of a diverse set of reactants and catalysts. | Various coupling partners, palladium/copper catalysts, phosphine (B1218219) ligands. |
| 2. Reaction Execution | Miniaturized reactions in 24, 96, or 384-well plates. | Precise dispensing of reagents and control of the reaction atmosphere. |
| 3. High-Throughput Analysis | Rapid screening of reaction outcomes. | LC-MS, GC-MS, or spectroscopic plate readers. |
| 4. Data Analysis & "Hit" Identification | Identification of successful reaction conditions. | Software-assisted analysis to pinpoint optimal catalyst/ligand combinations. |
The application of these advanced methodologies holds significant promise for unlocking the full synthetic potential of this compound, paving the way for the discovery of novel transformations and the efficient synthesis of complex molecules.
Future Research Directions and Emerging Opportunities
Catalyst Development for Enhanced Selectivity and Efficiency
The development of new catalysts is crucial for unlocking the full synthetic potential of 1-bromo-1-ethynylcyclopropane. Future research in this area is expected to focus on enhancing the selectivity and efficiency of reactions involving this compound. The presence of two distinct reactive sites, the C-Br bond and the terminal alkyne, allows for a variety of transformations, but also presents a challenge in terms of chemoselectivity.
Palladium and copper catalysts, which are central to cross-coupling reactions, are prime candidates for further development. For instance, in Sonogashira-type couplings, a palladium catalyst is typically used in conjunction with a copper(I) co-catalyst to couple a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.org The development of ligands that can fine-tune the reactivity of the palladium center will be essential to control which functional group of this compound reacts preferentially.
Furthermore, rhodium complexes have shown promise in catalyzing enantioselective cyclopropanation reactions. organic-chemistry.org Engineered myoglobin (B1173299) catalysts have also been developed for the asymmetric cyclopropanation of styrenes, offering a biocatalytic route to chiral cyclopropanes. rochester.edu The adaptation of such catalytic systems to reactions involving this compound could lead to highly efficient and selective transformations. A key area of research will be the design of catalysts that can differentiate between the two prochiral faces of the cyclopropane (B1198618) ring, or that can selectively activate one of the two functional groups.
Table 1: Potential Catalytic Systems for this compound
| Catalyst Type | Potential Reaction | Research Goal |
| Palladium/Copper | Sonogashira Coupling | Enhanced chemoselectivity for either the bromo or ethynyl (B1212043) group. |
| Chiral Rhodium Complexes | Asymmetric Cyclopropanation | High enantioselectivity in the formation of chiral cyclopropane derivatives. |
| Engineered Hemoproteins | Biocatalytic Transformations | Green and highly selective synthesis of chiral building blocks. |
| Gold Catalysts | Alkyne Activation | Development of novel cycloaddition and rearrangement reactions. |
Asymmetric Synthesis Approaches Utilizing this compound
The synthesis of enantiomerically pure cyclopropane derivatives is of great importance in medicinal chemistry and materials science. nih.gov this compound is a prochiral molecule that offers multiple avenues for asymmetric synthesis. Future research will likely explore the use of this compound as a starting material for the construction of complex chiral molecules.
One promising approach is the use of chiral catalysts to control the stereochemistry of reactions at the cyclopropane ring. For example, asymmetric [3+2] photocycloadditions of cyclopropanes with alkenes or alkynes, catalyzed by chiral rhodium complexes, have been shown to produce chiral cyclopentanes and cyclopentenes with high enantioselectivity. nih.gov Adapting this methodology to this compound could provide access to a wide range of novel chiral scaffolds.
Another potential strategy involves the diastereoselective functionalization of the cyclopropane ring. The bromo and ethynyl groups can serve as handles for the introduction of other functional groups in a stereocontrolled manner. For instance, a nucleophilic substitution at the bromine atom, or an addition to the ethynyl group, could be directed by a chiral auxiliary or a chiral catalyst to favor the formation of one diastereomer over the other. The development of organocatalytic methods for these transformations is also a promising area of research. nih.govnih.gov
Exploration of Novel Reaction Manifolds and Domino Processes
The bifunctional nature of this compound makes it an ideal substrate for the exploration of novel reaction manifolds and domino processes. nih.govnih.gov Domino reactions, in which multiple bond-forming events occur in a single synthetic operation, are highly desirable for their efficiency and atom economy.
A potential domino reaction involving this compound could start with a Sonogashira coupling at the ethynyl group, followed by an intramolecular cyclization or another cross-coupling reaction at the bromo-substituted position. organic-chemistry.org Such a sequence would allow for the rapid construction of complex polycyclic systems. The development of catalysts that can mediate both steps of the domino sequence will be a key challenge.
Furthermore, the strained cyclopropane ring can participate in various ring-opening and rearrangement reactions, leading to the formation of new carbocyclic and heterocyclic systems. For example, treatment with a Lewis acid could induce a rearrangement of the cyclopropane ring, which could be trapped by a nucleophile to afford a variety of functionalized products. The exploration of such novel reaction pathways could lead to the discovery of new synthetic methodologies.
Table 2: Hypothetical Domino Reaction of this compound
| Step | Reaction Type | Reagents and Conditions | Intermediate/Product |
| 1 | Sonogashira Coupling | Aryl iodide, Pd/Cu catalyst, base | Aryl-substituted ethynylcyclopropane |
| 2 | Intramolecular Heck Reaction | Pd catalyst, base | Fused polycyclic system |
Integration with Machine Learning and Artificial Intelligence for Reaction Prediction
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemical synthesis. nsf.gov These technologies can be used to predict the outcomes of chemical reactions, optimize reaction conditions, and even discover new catalysts and reaction pathways. For a relatively underexplored compound like this compound, ML and AI could be particularly valuable.
By creating a database of known reactions of this compound and related compounds, it would be possible to train ML models to predict its reactivity in new, untested conditions. This could significantly accelerate the discovery of new synthetic applications for this versatile building block. For example, an ML model could be used to predict the optimal catalyst and solvent for a particular cross-coupling reaction, or to identify reaction conditions that would favor a desired domino process.
Furthermore, AI algorithms could be used to search for novel reaction manifolds that have not yet been considered. By analyzing the structural features of this compound and comparing them to a vast database of known chemical transformations, an AI system could propose new and unexpected reaction pathways that could then be tested experimentally. This data-driven approach to reaction discovery has the potential to greatly expand the synthetic utility of this compound and other novel building blocks.
Q & A
Q. Table 1. Key Spectroscopic Data for this compound
| Technique | Expected Signals | Reference |
|---|---|---|
| -NMR | δ 1.2–1.8 (cyclopropane CH), δ 2.8 (C≡CH) | |
| -NMR | δ 15 (cyclopropane C), δ 85 (C≡C) | |
| IR | 2110 cm (C≡C), 550 cm (C-Br) |
Q. Table 2. Common Synthetic Byproducts and Mitigation Strategies
| Byproduct | Formation Pathway | Mitigation |
|---|---|---|
| 1-Ethynylcyclopropene | Elimination of HBr | Use weak bases (e.g., KCO) |
| Polybrominated species | Radical chain reactions | Add BHT (0.1–1.0 mol%) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
